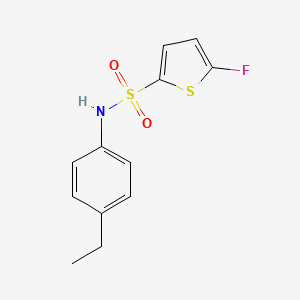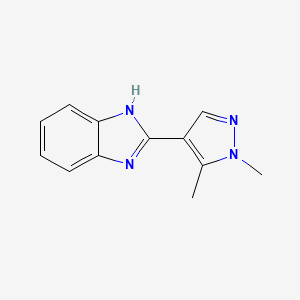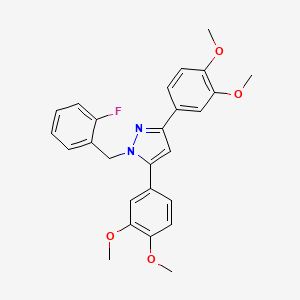![molecular formula C28H27N5O3 B10923003 1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10923003.png)
1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound featuring an indole core, a pyrazole ring, and a furylmethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached via a nucleophilic substitution reaction, where a furylmethyl halide reacts with an amine group on the pyrazole ring.
Final Coupling: The final step involves coupling the indole and pyrazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activities.
Biological Studies: The compound can be used to study the interactions of indole and pyrazole derivatives with biological targets.
Chemical Biology: It can be employed in the design of chemical probes to investigate biological pathways.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with indole and pyrazole moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The furylmethyl group may enhance binding affinity through additional interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE: Lacks the pyrazole and furylmethyl groups, potentially resulting in different biological activities.
N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE: Similar structure but without the benzyl group, which may affect its binding properties and biological activity.
Uniqueness
1-BENZYL-N~5~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is unique due to the combination of its indole, pyrazole, and furylmethyl moieties, which may confer distinct biological properties and potential for diverse applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C28H27N5O3 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
1-benzyl-N-[5-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]-2,3-dimethylindole-5-carboxamide |
InChI |
InChI=1S/C28H27N5O3/c1-18-19(2)33(17-20-8-5-4-6-9-20)25-12-11-21(14-23(18)25)27(34)31-24-16-30-32(3)26(24)28(35)29-15-22-10-7-13-36-22/h4-14,16H,15,17H2,1-3H3,(H,29,35)(H,31,34) |
InChI Key |
SAGJMSHZZPHNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=C(N(N=C3)C)C(=O)NCC4=CC=CO4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10922927.png)

![2-bromo-4-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10922933.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922944.png)
![6-ethyl-1-(4-methoxyphenyl)-N,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922947.png)
![(2E)-3-(1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10922955.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922966.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10922972.png)

![2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10922977.png)
![6-methyl-N,3-diphenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922986.png)
![1-benzyl-6-cyclopropyl-N-(3-fluoro-4-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922990.png)

